An In-depth Technical Guide to 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde (CAS 2649066-45-3)
An In-depth Technical Guide to 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde (CAS 2649066-45-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical properties and safety data currently available for the compound identified by CAS number 2649066-45-3, chemically known as 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde. This molecule belongs to the bicyclo[3.1.0]hexane class of compounds, a structural motif of increasing interest in medicinal chemistry and drug development due to its conformational rigidity and potential for novel pharmacological activity.
The bicyclo[3.1.0]hexane core is a key feature in a variety of biologically active molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor antagonists. The unique three-dimensional structure of this scaffold can impart favorable properties to drug candidates, influencing their binding affinity and selectivity for biological targets. This guide aims to equip researchers and drug development professionals with the essential information required for the safe handling, storage, and potential application of this compound in a laboratory setting.
Chemical Identity and Structure
The fundamental identification and structural details of CAS 2649066-45-3 are summarized in the table below.
| Identifier | Value |
| CAS Number | 2649066-45-3 |
| Chemical Name | 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.1 g/mol |
The chemical structure of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is characterized by a fused ring system consisting of a cyclopropane and a pyrrolidine ring, with an aldehyde functional group.
Caption: Recommended workflow for the safe handling of CAS 2649066-45-3.
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended based on data from related compounds:
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After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
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After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
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After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
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After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire-Fighting Measures
In the event of a fire, use extinguishing media appropriate for the surrounding environment. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
In case of a spill, wear appropriate personal protective equipment (PPE), including respiratory protection. Absorb the spill with an inert material and place it in a suitable container for disposal. Avoid generating dust. Ventilate the area of the spill.
Toxicological Information
Specific toxicological data for 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde are not available. However, the isoxazoline class of compounds, to which this molecule is structurally related, has been noted for its potential to act as non-competitive GABA receptor antagonists. While this mechanism is the basis for their use as ectoparasiticides, it also highlights a potential for neurotoxic effects in non-target species. Researchers should exercise caution and minimize exposure until more specific toxicological data becomes available.
Potential Applications in Drug Development
The 3-azabicyclo[3.1.0]hexane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of this scaffold, such as CAS 2649066-45-3, attractive starting points for drug discovery programs.
Published research on related compounds suggests potential applications in the development of therapeutics for a range of diseases. For instance, compounds incorporating the 3-azabicyclo[3.1.0]hexane core have been investigated as:
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Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: These are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
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Opioid Receptor Antagonists: These compounds have potential applications in the treatment of various conditions, including addiction and certain types of pain.
The unique conformational constraints of the bicyclo[3.1.0]hexane system can lead to improved potency and selectivity of drug candidates. The aldehyde functionality of CAS 2649066-45-3 also provides a reactive handle for further chemical modification and the synthesis of compound libraries for screening.
Caption: A conceptual workflow for utilizing CAS 2649066-45-3 in drug discovery.
Conclusion
2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde (CAS 2649066-45-3) is a compound with a structurally interesting and medicinally relevant scaffold. While specific physical and safety data are currently limited, by extrapolating from related compounds, a preliminary understanding of its handling requirements can be established. Researchers and drug development professionals should treat this compound with caution, adhering to best laboratory practices and conducting thorough risk assessments. The potential of the 3-azabicyclo[3.1.0]hexane core in developing novel therapeutics underscores the importance of further investigation into the properties and biological activities of this and related molecules.
References
- At the time of writing, no direct peer-reviewed publications detailing the synthesis, properties, or applications of CAS 2649066-45-3 were identified. The information presented is based on data from chemical supplier databases and scientific literature on structurally related compounds. For further information, please consult the product pages of chemical suppliers such as Sigma-Aldrich (MilliporeSigma) and Aaron Chemistry.
